![molecular formula C15H13IN2 B14125946 1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide CAS No. 5450-80-6](/img/structure/B14125946.png)
1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinolin-4-ylmethyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C15H13IN2. It is a derivative of quinoline and pyridine, two heterocyclic aromatic organic compounds. This compound is known for its unique structure, which combines the quinoline and pyridine moieties, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Quinolin-4-ylmethyl)pyridin-1-ium iodide typically involves the reaction of quinoline derivatives with pyridine derivatives under specific conditions. One common method involves the alkylation of quinoline with pyridine in the presence of an iodide source. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 1-(Quinolin-4-ylmethyl)pyridin-1-ium iodide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
1-(Quinolin-4-ylmethyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline and pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline and pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles (chloride, bromide, hydroxide); reactions are conducted in polar solvents such as water or dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxide, pyridine N-oxide.
Reduction: Reduced quinoline and pyridine derivatives.
Substitution: Corresponding halide or hydroxide derivatives.
Scientific Research Applications
1-(Quinolin-4-ylmethyl)pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways in diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Quinolin-4-ylmethyl)pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with a structure similar to 1-(Quinolin-4-ylmethyl)pyridin-1-ium iodide but lacking the pyridine moiety.
Pyridine: Another nitrogen-containing heterocyclic compound, structurally similar but without the quinoline moiety.
Quinolinyl-pyrazoles: Compounds containing both quinoline and pyrazole moieties, studied for their pharmacological properties.
Uniqueness
1-(Quinolin-4-ylmethyl)pyridin-1-ium iodide is unique due to its combined quinoline and pyridine structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5450-80-6 |
|---|---|
Molecular Formula |
C15H13IN2 |
Molecular Weight |
348.18 g/mol |
IUPAC Name |
4-(pyridin-1-ium-1-ylmethyl)quinoline;iodide |
InChI |
InChI=1S/C15H13N2.HI/c1-4-10-17(11-5-1)12-13-8-9-16-15-7-3-2-6-14(13)15;/h1-11H,12H2;1H/q+1;/p-1 |
InChI Key |
FMENJRXRHFFITE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=NC3=CC=CC=C23.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


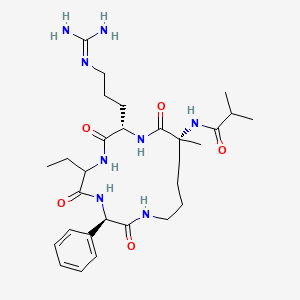
![(2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14125868.png)

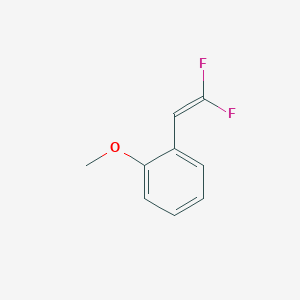
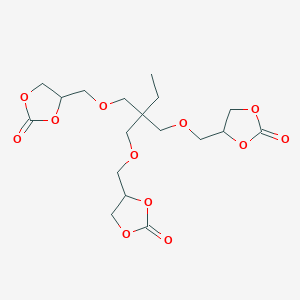
![tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14125886.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14125896.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14125921.png)
![N-(4-cyanophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125932.png)
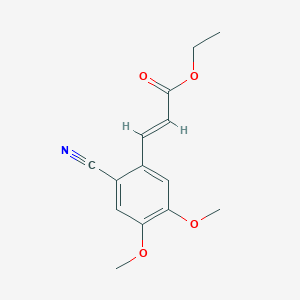
![3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14125953.png)
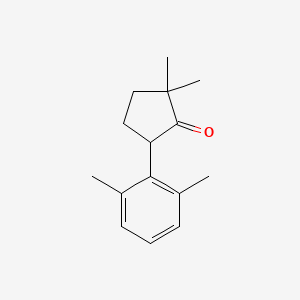
![2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B14125958.png)
